UR-7247 Human Plasma Half-Life Exceeds 100 Hours: A 33-Fold Increase Over Losartan
In a clinical study of healthy volunteers, UR-7247 exhibited a terminal plasma elimination half-life exceeding 100 hours [1]. This is substantially longer than the prototypical AT1 antagonist losartan, which has a half-life of approximately 3 hours [2]. The extended half-life of UR-7247 is mechanistically linked to its high and tight binding to plasma protein binding sites [3].
| Evidence Dimension | Human Plasma Elimination Half-Life |
|---|---|
| Target Compound Data | >100 hours |
| Comparator Or Baseline | Losartan: ~3 hours |
| Quantified Difference | UR-7247 half-life is >33-fold longer than losartan |
| Conditions | Healthy human volunteers following single oral dose |
Why This Matters
This unprecedented half-life enables once-daily or potentially less frequent dosing in chronic models, and ensures stable, sustained AT1 receptor blockade without the peak-and-trough fluctuations characteristic of shorter-acting ARBs, which is critical for studies of blood pressure variability and end-organ protection.
- [1] Maillard MP, Rossat J, Nussberger J, Ramis J, Pontes C, Burnier M, Brunner HR. Pharmacologic profile of UR-7247, an orally active angiotensin II AT1 receptor antagonist, in healthy volunteers. J Cardiovasc Pharmacol. 2000 Mar;35(3):383-9. View Source
- [2] Lo MW, Goldberg MR, McCrea JB, Lu H, Furtek CI, Bjornsson TD. Pharmacokinetics of losartan, an angiotensin II receptor antagonist, and its active metabolite EXP3174 in humans. Clin Pharmacol Ther. 1995 Dec;58(6):641-9. View Source
- [3] Maillard MP, Rossat J, Nussberger J, Ramis J, Pontes C, Burnier M, Brunner HR. Pharmacologic profile of UR-7247, an orally active angiotensin II AT1 receptor antagonist, in healthy volunteers. J Cardiovasc Pharmacol. 2000 Mar;35(3):383-9. View Source
